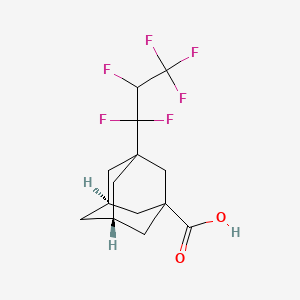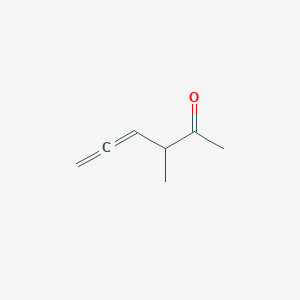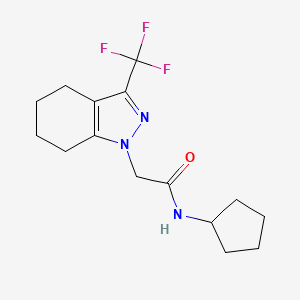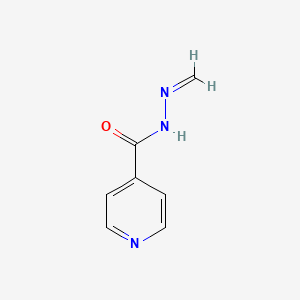![molecular formula C21H32N4O B13823583 N~2~,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide](/img/structure/B13823583.png)
N~2~,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide: is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a dimethylamino group and a glycinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine and appropriate leaving groups.
Attachment of the Glycinamide Moiety: The glycinamide moiety can be attached through amide bond formation reactions, typically involving the reaction of the quinoline derivative with glycine or its derivatives in the presence of coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of N2,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the quinoline ring or the amide moiety, potentially leading to the formation of reduced quinoline derivatives or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring or the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Reduced quinoline derivatives and amines.
Substitution: Substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N2,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to the presence of the quinoline ring, which can exhibit fluorescence properties. It is also investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, and N2,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide is studied for similar properties.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as optical and electronic materials. It is also used in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of N2,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its structure and function. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The glycinamide moiety can form covalent bonds with target proteins, leading to the inhibition of their activity. These interactions can result in various biological effects, such as antimicrobial, antiviral, and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
- N~2~,N~2~-dibutyl-N-[2-(dimethylamino)ethyl]glycinamide
- N~2~,N~2~-dibutyl-N-[2-(dimethylamino)phenyl]glycinamide
- N~2~,N~2~-dibutyl-N-[2-(dimethylamino)pyridin-4-yl]glycinamide
Comparison:
- Structural Differences: The primary difference between these compounds lies in the substitution pattern on the quinoline ring. The presence of different substituents can significantly impact the compound’s chemical reactivity and biological activity.
- Unique Properties: N2,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide is unique due to the presence of the quinoline ring, which imparts specific fluorescence properties and potential interactions with DNA. This makes it particularly valuable in biological and medicinal research.
Eigenschaften
Molekularformel |
C21H32N4O |
|---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
2-(dibutylamino)-N-[2-(dimethylamino)quinolin-4-yl]acetamide |
InChI |
InChI=1S/C21H32N4O/c1-5-7-13-25(14-8-6-2)16-21(26)23-19-15-20(24(3)4)22-18-12-10-9-11-17(18)19/h9-12,15H,5-8,13-14,16H2,1-4H3,(H,22,23,26) |
InChI-Schlüssel |
OWCDBLUTAHMQHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CC(=O)NC1=CC(=NC2=CC=CC=C21)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Difluoromethoxy-phenyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylicacid](/img/structure/B13823501.png)
![1-ethyl-6-fluoro-7-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-N-hexyl-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B13823516.png)
![N-(3,4-dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)-N-(3-pyridinylmethyl)amine](/img/structure/B13823521.png)
![(3aS,7S,8R,8aS)-7,8-dihydroxy-2,2-dimethyl-6,7,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]oxepin-4-one](/img/structure/B13823525.png)
![Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]-](/img/structure/B13823532.png)

![5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13823562.png)

![7-(1,3-benzothiazol-2-ylthio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13823569.png)


![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-5-bromo-2-ethoxyphenol](/img/structure/B13823582.png)
![9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13823587.png)
![[(1S,4S,12S,13R,16S,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl hexadecanoate](/img/structure/B13823588.png)
